molecular formula C6H8N2 B8480978 1-Methyl-5-vinylpyrazole

1-Methyl-5-vinylpyrazole

Cat. No.: B8480978
M. Wt: 108.14 g/mol
InChI Key: XRTVFRQEQZKBTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-5-vinylpyrazole is a valuable vinylpyrazole derivative offered as a building block for advanced organic synthesis and pharmaceutical research. This compound features a reactive vinyl group that enables its use in constructing more complex molecular architectures. Vinylpyrazoles are recognized as interesting yet overlooked motifs in organic chemistry. Their reactivity has been explored in various transformations, including cycloaddition reactions , which are fundamental to creating cyclic structures, and free-radical polymerizations . The versatility of the vinylpyrazole scaffold makes it a candidate for the synthesis of complex pyrazoles and other advanced structures, such as indazoles, some of which may possess biological activity . Furthermore, certain 5-vinylpyrazoles have been identified as potent DNA gyrase inhibitors with antibacterial activity against Gram-positive bacteria, highlighting the pharmacophoric potential of this chemical class . Researchers also value these compounds for their interesting physicochemical properties, including tautomerism and isomerism, which arise from the presence of the vinyl group . WARNING: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N2

Molecular Weight

108.14 g/mol

IUPAC Name

5-ethenyl-1-methylpyrazole

InChI

InChI=1S/C6H8N2/c1-3-6-4-5-7-8(6)2/h3-5H,1H2,2H3

InChI Key

XRTVFRQEQZKBTI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C=C

Origin of Product

United States

Reactivity and Reaction Mechanisms of 1 Methyl 5 Vinylpyrazole

Cycloaddition Reactions

1-Methyl-5-vinylpyrazole, like other vinyl-substituted heterocyclic compounds, participates in various cycloaddition reactions where the vinyl group is the primary site of reactivity. These reactions are crucial for synthesizing more complex cyclic structures. The electronic properties of the pyrazole (B372694) ring significantly influence the reactivity of the attached vinyl moiety. Vinylpyrazoles have been shown to act as dienophiles in Diels-Alder reactions and participate in [2+2] cycloadditions with electron-deficient alkenes. nih.govmdpi.com

In the context of Diels-Alder, or [4+2] cycloaddition, reactions, vinylpyrazoles are generally reluctant to act as the diene component due to the significant loss of aromaticity in the pyrazole ring that would occur during the formation of the cycloadduct. mdpi.com However, they can effectively serve as the two-pi electron component, known as the dienophile. wikipedia.orgsigmaaldrich.com

The performance of this compound as a dienophile has been studied in reactions with cyclohexa-1,3-diene. mdpi.com Research indicates that these cycloadditions require harsh reaction conditions, proceeding only at elevated temperatures of around 180°C to yield the corresponding adducts. mdpi.com The yields from this reaction are typically low. mdpi.com If the temperature is increased further to 220°C, polymerization of both the diene (cyclohexa-1,3-diene) and the dienophile (this compound) becomes the dominant and rapid outcome, hindering the formation of the desired cycloaddition product. mdpi.com

The influence of the methyl group's position on the pyrazole ring has been a subject of investigation to understand its effect on reactivity. Studies comparing this compound with its isomer, 1-methyl-3-vinylpyrazole, in Diels-Alder reactions with cyclohexa-1,3-diene have revealed interesting findings. mdpi.compleiades.online

Spectroscopic data show that this compound predominantly exists in the S-cis-N² conformation, whereas 1-methyl-3-vinylpyrazole is present as a roughly equimolar mixture of its steric isomers. nih.govmdpi.com Despite these conformational differences, researchers found no characteristic or significant variations in the cycloaddition behavior of the two isomers with cyclohexa-1,3-diene. mdpi.com The spatial location of the vinyl group relative to the methyl substituent on the pyrazole ring does not appear to substantially affect the course of the diene synthesis under the studied conditions. pleiades.online

Table 1: Comparison of Vinylpyrazole Isomers in Diels-Alder Reaction with Cyclohexa-1,3-diene

Compound Dominant Conformation Reaction Temperature Outcome
This compound S-cis-N² 180°C Low yield of cycloadduct

Data sourced from Asratyan and coworkers' study. mdpi.com

This compound also undergoes [2+2] cycloaddition reactions, particularly with highly electron-deficient alkenes. This reaction pathway provides a direct route to forming four-membered cyclobutyl rings attached to the pyrazole nucleus.

A notable example of a [2+2] cycloaddition is the reaction of vinylpyrazoles with tetracyanoethylene (B109619) (TCNE). nih.gov In aprotic solvents like benzene (B151609), this compound reacts with TCNE. nih.gov The mechanism is believed to proceed through an initial formation of a π–π complex between the electron-rich vinylpyrazole and the electron-poor tetracyanoethylene, which then collapses to form the cycloadduct. nih.gov

The conditions required for this reaction are dependent on the substituents on the pyrazole ring. While the parent 1-vinylpyrazole reacts at room temperature, the presence of a methyl group on the ring, as in this compound and 1-methyl-3-vinylpyrazole, necessitates heating the reaction mixture to 80°C. nih.gov This suggests that the methyl group has a deactivating effect on the vinyl group's reactivity in this specific cycloaddition. nih.gov

The reaction between this compound and tetracyanoethylene results in the formation of a stable cyclobutyl adduct. nih.gov The product is specifically identified as 1-(2,2,3,3-tetracyano-1-cyclobutyl)-5-methylpyrazole. nih.gov This confirms the [2+2] cycloaddition pathway involving the vinyl group of the pyrazole and one of the C=C double bonds of tetracyanoethylene.

Table 2: Reaction Conditions for [2+2] Cycloaddition of Vinylpyrazoles with Tetracyanoethylene

Vinylpyrazole Reactant Reaction Temperature Product
1-Vinylpyrazole Room Temperature 1-(2,2,3,3-Tetracyano-1-cyclobutyl)pyrazole
1-Methyl-3-vinylpyrazole 80°C 1-(2,2,3,3-Tetracyano-1-cyclobutyl)-3-methylpyrazole

Data indicates that methyl substitution increases the required reaction temperature. nih.gov

Mechanistic Investigations of Pericyclic Reactions

Pericyclic reactions are concerted chemical reactions that proceed through a cyclic transition state. While vinylpyrazoles are generally hesitant to act as dienes in Diels-Alder cycloadditions due to the loss of aromaticity in the pyrazole ring, they do participate in other pericyclic reactions. mdpi.com

Mechanistic studies of 1-vinylpyrazoles reacting with tetracyanoethylene in aprotic solvents have shown the formation of l-(2,2,3,3-tetracyano-l-cyclobutyl)pyrazoles. This occurs via a [2 + 2] cycloaddition mechanism. The initial step of this reaction involves the formation of a π–π complex between the reactants. The reactivity in these cycloadditions is influenced by substituents on the pyrazole ring and the solvent used, with more polar solvents or the absence of a solvent leading to higher yields at room temperature. mdpi.com

ReactantConditionsReaction TypeKey Mechanistic FeatureYield
1-vinylpyrazole + TetracyanoethyleneBenzene, Room Temperature[2 + 2] CycloadditionInitial formation of a π–π complexModerate
3-methyl/5-methyl-1-vinylpyrazole + TetracyanoethyleneBenzene, 80 °C[2 + 2] CycloadditionRequires heatingModerate
4-bromo-1-vinylpyrazole + TetracyanoethyleneBenzene, 80 °C[2 + 2] Cycloaddition-Low (2-5%)
3,5-dimethyl-4-nitropyrazole + TetracyanoethyleneBenzene, 80 °C[2 + 2] Cycloaddition-No reaction
1-vinylpyrazoles + TetracyanoethyleneTHF or no solvent, Room Temperature[2 + 2] CycloadditionHigher polarity increases yieldHigh

Halogenation and Hydrohalogenation Reactions

The addition of halogens and hydrogen halides to this compound reveals distinct reactivity patterns influenced by the pyrazole ring. The outcomes of hydrohalogenation are dependent on both the specific pyrazole structure and the nature of the hydrogen halide. mdpi.com Investigations into a range of vinylpyrazoles, including 5-methyl-1-vinylpyrazole, have shown that at very low temperatures (–150 °C), the addition of hydrogen halides occurs exclusively at the N-2 position of the pyrazole ring, leading to the formation of salts. mdpi.com

Bromination Pathways

The bromination of 1-vinylpyrazoles presents a challenging reaction pathway. When conducted in carbon tetrachloride at a temperature of -20 °C, the reaction yields a complex mixture of products that is difficult to separate. mdpi.comresearchgate.net This outcome suggests that multiple reaction pathways, potentially involving both addition to the vinyl group and substitution on the pyrazole ring, are competing under these conditions.

Transition Metal-Catalyzed Transformations

The functionalization of the vinyl C-H bond in compounds like this compound is a significant challenge due to the potential for competitive polymerization or Michael addition reactions. mdpi.com However, transition-metal catalysis has emerged as a powerful tool for selective C-C bond formation via C-H activation. mdpi.comnih.gov

Rh-NHC Catalyzed Coupling with Terminal and Internal Alkynes

A notable transformation of 1-vinylpyrazoles is their coupling with both terminal and internal alkynes, which is efficiently catalyzed by a rhodium(I)-N-heterocyclic carbene (Rh-NHC) complex, such as [Rh(μ-Cl)(IPr)(η2-coe)]2. mdpi.com This reaction proceeds under mild conditions to produce Markovnikov-selective butadienylpyrazole derivatives. mdpi.com The presence of the NHC ligand on the rhodium catalyst is crucial for the catalytic coupling and the C-H activation of the electron-rich pyrazolyl olefin. mdpi.com It has been observed that unsubstituted 1-vinylpyrazole is more reactive than substituted variants like 3,5-dimethyl-1-vinylpyrazole, although the selectivity can be slightly lower. mdpi.com

C-H Activation Pathways

The mechanism for the Rh-NHC catalyzed coupling reaction is initiated by the C-H activation of the vinylpyrazole. mdpi.com This critical step is believed to be assisted by the coordination of the pyrazole's nitrogen atom to the rhodium metal center. mdpi.com Following the C-H activation, a plausible catalytic cycle involves the coordination of the alkyne to the metal complex, subsequent insertion of the alkyne into the rhodium-carbon bond, and finally, reductive elimination to afford the butadienylpyrazole product and regenerate the active catalyst. mdpi.com

Further mechanistic investigations into similar Rh-catalyzed C-H activations of nitrogen heterocycles have revealed the formation of a substrate-derived Rh-NHC complex as a key intermediate. osti.gov The process involves the coordination of the catalytically active rhodium fragment to the heterocycle, followed by an intramolecular C-H bond activation. This leads to a rhodium-hydride intermediate that ultimately tautomerizes to the more stable carbene complex, which then proceeds through the catalytic cycle. osti.gov

Coordination Chemistry of 1-Vinylpyrazole Ligands in Metal Complexes

Pyrazole and its derivatives are significant ligands in coordination chemistry due to their versatile coordination modes. researchgate.net They can coordinate as neutral monodentate or exo-bidentate compounds, or as mono-anionic species. researchgate.net The pyrazolate anion, formed by the deprotonation of pyrazole, commonly acts as an exo-bidentate ligand, bridging two metal centers. uninsubria.it This bridging can be single, double, triple, or even quadruple, leading to the formation of polynuclear transition metal systems. uninsubria.it

The coordination chemistry of pyrazole-derived ligands has been extensively reviewed, highlighting their importance in creating diverse molecular topologies and complexes with useful properties. researchgate.netuninsubria.itresearchgate.netacs.org For instance, (1H-pyrazolyl)pyridines are notable ligands in this field, acting as analogs of 2,2'-bipyridine (B1663995) and are used to create coordination compounds with various metals. researchgate.net The structure of the pyrazolylpyridine ligand plays a crucial role in determining the photophysical and chemical properties of the resulting metal complex. researchgate.net

In the context of 1-vinylpyrazoles, the nitrogen atom at the 2-position of the pyrazole ring can act as a coordination site. The reaction mechanism for the coupling of 1-vinylpyrazoles with terminal diynes, mediated by a Rh-NHC catalyst, involves an initial C-H activation of the vinylpyrazole, which is assisted by the coordination of the nitrogen to the metal center. nih.gov Subsequently, alkyne coordination, insertion, and reductive elimination occur to yield the final product. nih.gov

Furthermore, pyrazole-acetamide ligands have been shown to coordinate to metal ions like Cd(II) in an N, O-chelating fashion, forming a six-membered chelate ring. nih.gov The substituents on the pyrazole ring can influence the conformation of the vinyl group; for example, 5-methyl-1-vinylpyrazoles predominantly exhibit an S-cis-N2 orientation. nih.gov

Below is a table summarizing examples of metal complexes with pyrazole-derived ligands, illustrating the diversity of these coordination compounds.

Ligand TypeMetal Ion(s)Coordination Mode/Complex TypeReference
Pyrazolate anionVarious transition metalsExo-bidentate bridging (singly, doubly, triply, quadruply) uninsubria.it
(1H-Pyrazolyl)pyridinesVarious, including noble and coin metalsAnalogous to 2,2'-bipyridine researchgate.net
1-VinylpyrazoleRhodium (Rh)Nitrogen coordination assisting C-H activation nih.gov
Pyrazole-acetamideCadmium (Cd(II))N, O-chelating nih.gov
3-imine-3,5-dimethylpyrazoleZinc (Zn(II))Molecular complexes of the formula [ZnCl2(L)] researchgate.net
Pyrazoline derivativesNickel (Ni(II)), Cobalt (Co(II)), Copper (Cu(II)), Zinc (Zn(II))Bidentate, coordinating through azomethine nitrogen and hydroxyl oxygen derpharmachemica.com

Phosphorylation Reactions

The reaction of N-vinylpyrazoles with phosphorus pentachloride (PCl₅) results in the phosphorylation at the double bond of the vinyl group, leading to the formation of unsaturated organophosphorus compounds. nih.govresearchgate.net This reaction has been a subject of study to synthesize various organophosphorus azoles. researchgate.netresearchgate.net The phosphorylation of 1-vinylpyrazole with phosphorus pentachloride specifically yields phosphorylated azoles. nih.govresearchgate.net

The process involves the use of PCl₅ as a phosphorylating agent, which can lead to products containing tetra-, penta-, and hexacoordinated phosphorus atoms. researchgate.net The specific products formed can be influenced by the reaction conditions and the substituents on the pyrazole ring.

In contrast, other N-vinylazoles, such as N-vinylimidazoles and N-vinylbenzimidazoles, react differently with phosphorus pentachloride. researchgate.net In these cases, the reaction is dominated by donor-acceptor interactions where the pyridinium-type nitrogen atom of the imidazole (B134444) ring attacks the phosphorus pentachloride. researchgate.net This forms a donor-acceptor complex, which increases the electron-acceptor properties of the ring and reduces the nucleophilicity of the N-vinyl group, thereby hindering its phosphorylation. researchgate.net

The table below outlines the products of the reaction of 1-vinylpyrazole with phosphorus pentachloride.

ReactantReagentProduct(s)Reference
1-VinylpyrazolePhosphorus pentachloride (PCl₅)Phosphorylated azoles nih.govresearchgate.net

The phosphorylation of N-vinyl-substituted 1,2-diazoles (pyrazoles) and 1,2,3-triazoles with phosphorus pentachloride occurs exclusively at the double bond of the N-vinyl group. researchgate.net This selectivity is a key feature of the reaction for these specific heterocycles.

The high selectivity for the N-vinyl group in pyrazoles is in stark contrast to the reactivity of N-vinylimidazoles. For N-vinylimidazoles, the presence of a highly basic pyridine-type nitrogen atom in the ring leads to the initial attack on the phosphorus pentachloride, forming a donor-acceptor complex. researchgate.net This complex formation deactivates the N-vinyl group towards phosphorylation. researchgate.net The retention of signals for the three vinyl protons in the ¹H NMR spectra of the resulting complexes confirms that the vinyl group is not involved in the phosphorylation reaction in these cases. researchgate.net

In the case of 1-vinylpyrroles with alkyl or phenyl substituents, phosphorylation can occur at the α-position of the pyrrole (B145914) ring, followed by the addition of the chlorophosphorane (B8807898) to the N-vinyl group. osti.gov However, for 1-vinylindole and 9-vinylcarbazole, phosphorylation happens exclusively at the vinyl group. osti.gov

This demonstrates that the structure of the heterocyclic ring plays a crucial role in directing the site of phosphorylation by phosphorus pentachloride. The less basic nature of the nitrogen atoms in the pyrazole ring compared to the imidazole ring prevents the formation of a deactivating donor-acceptor complex, thus allowing the electrophilic attack of phosphorus pentachloride to proceed selectively at the nucleophilic double bond of the N-vinyl group.

The following table summarizes the selectivity of phosphorylation with PCl₅ for different N-vinylazoles.

N-VinylazoleSite of PCl₅ AttackOutcomeReference
N-VinylpyrazoleN-vinyl group double bondPhosphorylation of the vinyl group researchgate.netresearchgate.net
N-VinylimidazolePyridinium-type nitrogen atomFormation of a donor-acceptor complex, hindering vinyl group phosphorylation researchgate.net
N-VinylbenzimidazolePyridinium-type nitrogen atomFormation of a donor-acceptor complex researchgate.net
1-VinylindoleN-vinyl group double bondExclusive phosphorylation of the vinyl group osti.gov
9-VinylcarbazoleN-vinyl group double bondExclusive phosphorylation of the vinyl group osti.gov

Polymerization Studies of 1 Methyl 5 Vinylpyrazole and Its Copolymers

Free-Radical Homopolymerization

The free-radical homopolymerization of vinylpyrazole monomers, including methyl-substituted derivatives, has been a subject of significant academic research. These studies provide foundational knowledge on the reactivity and polymerization behavior of this class of heterocyclic monomers.

Kinetic investigations into the free-radical polymerization of 5-methyl-1-vinylpyrazole reveal characteristic dependencies on both initiator and monomer concentrations, aligning with established models of radical chain-growth polymerization.

Research conducted on the polymerization of 5-methyl-1-vinylpyrazole has established a clear relationship between the rate of polymerization and the concentration of the initiator. nih.govmdpi.com When using azobisisobutyronitrile (AIBN), a common thermal initiator, the polymerization rate is proportional to the square root of the initiator concentration. nih.govmdpi.com This relationship, expressed as a reaction order of 0.5 with respect to the AIBN concentration, is a classic indicator of a free-radical polymerization mechanism where termination occurs via the bimolecular reaction of two growing polymer chains. nih.govmdpi.com

Kinetic ParameterValue
Reaction Order with Respect to [AIBN]0.5

The effect of the monomer concentration on the polymerization kinetics of 5-methyl-1-vinylpyrazole is nuanced. nih.govmdpi.com At relatively low monomer concentrations (less than or equal to 3 M), the reaction follows first-order kinetics with respect to the monomer. nih.govmdpi.com However, as the initial concentration of the monomer increases beyond this threshold, the reaction order becomes lower than one. nih.govmdpi.com This deviation at higher concentrations can be attributed to several factors, including changes in the viscosity of the medium which can affect termination kinetics (autoacceleration), and potential side reactions or complex formation involving the monomer.

Monomer ConcentrationReaction Order with Respect to [Monomer]
≤ 3 M1.0
> 3 M< 1.0

While specific Gel Permeation Chromatography (GPC) data, such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) for poly(5-methyl-1-vinylpyrazole), are not extensively detailed in the reviewed literature, information on the parent, unsubstituted poly(1-vinylpyrazole) provides a useful benchmark. The polymerization of 1-vinylpyrazole in a dilute benzene (B151609) solution has been shown to produce high molecular weight polymers, with values ranging from 150,000 to 330,000 g/mol .

Typical free-radical polymerizations result in polymers with a degree of variation in chain lengths, known as polydispersity. The Polydispersity Index (PDI), the ratio of Mw to Mn, for polymers made by conventional free-radical processes is typically between 1.5 and 20. biochempeg.com It is expected that poly(5-methyl-1-vinylpyrazole) would exhibit a similar broad distribution of molecular weights characteristic of this polymerization method.

Kinetics of Polymerization

Copolymerization Strategies

Copolymerization is a versatile strategy to tailor the properties of polymers. N-vinylpyrazoles, including methyl-substituted derivatives, have been investigated as comonomers in radical copolymerization with various other vinyl monomers. Studies on the radical copolymerization of N-vinyl-3(5)-methylpyrazole (a general designation for the isomers) with monomers like vinyl acetate, methacrylic acid, and styrene (B11656) have been conducted. researchgate.net In these systems, the vinylpyrazole monomer was generally found to be the more reactive comonomer. researchgate.net

The reactivity of different monomers in a copolymerization is quantified by their reactivity ratios (r1 and r2). These ratios compare the rate at which a growing polymer chain ending in one monomer unit adds another of the same unit versus adding the comonomer unit. For instance, in the copolymerization of 2-methyl-5-vinylpyridine (B86018) with triethyleneglycol dimethacrylate, both reactivity ratios were found to be less than one, indicating a tendency towards forming a copolymer with alternating monomer units. sci-hub.se While specific reactivity ratios for 1-methyl-5-vinylpyrazole or 5-methyl-1-vinylpyrazole are not widely reported, the existing data for related systems suggest that vinylpyrazoles are active participants in radical copolymerization, allowing for the synthesis of a wide range of functional copolymers. researchgate.net

Radical Copolymerization with Vinyl Monomers (e.g., vinyl chloride, methyl methacrylate)

The radical copolymerization of N-vinylpyrazoles, including isomers like this compound, with common vinyl monomers such as vinyl chloride and methyl methacrylate (B99206) has been successfully demonstrated. researchgate.nettubitak.gov.tr This process allows for the synthesis of copolymers that integrate the properties of both the pyrazole (B372694) and the comonomer. For instance, copolymers of N-vinylpyrazole with vinyl chloride and methyl methacrylate have been produced through radical polymerization, leading to the development of hybrid organic-inorganic composites when subsequently used in sol-gel synthesis with tetraethoxysilane. researchgate.nettubitak.gov.tr

The incorporation of the pyrazole moiety into polymers like poly(vinyl chloride) (PVC) and poly(methyl methacrylate) (PMMA) is strategic for modifying the final properties of the material. While specific reactivity ratios for this compound with these exact monomers are not detailed in readily available literature, studies on the broader N-vinylpyrazole class confirm that these copolymerizations proceed effectively. tubitak.gov.tr The resulting copolymers' composition and microstructure are dependent on the reactivity ratios of the comonomers, which dictates the sequence distribution of the monomer units along the polymer chain. researchgate.nettubitak.gov.tr

Copolymerization with N-Vinylazoles (e.g., N-vinyl-4,5,6,7-tetrahydroindole, N-vinylcaprolactam)

The copolymerization of N-vinylpyrazole (VPyr) with other N-vinylazoles, such as N-vinyl-4,5,6,7-tetrahydroindole (VTHI), has been investigated to create novel polymeric materials. researchgate.net In these radical copolymerizations, N-vinylpyrazole typically demonstrates higher reactivity compared to its N-vinylazole comonomers. researchgate.net

Similarly, the copolymerization of N-vinylazoles with N-vinylcaprolactam (VCL) has been explored. For example, the bulk radical copolymerization of N-vinylimidazole (VI), an isomer of vinylpyrazole, with N-vinylcaprolactam has been studied both experimentally and theoretically. rsc.org These studies show that the copolymer composition can be maintained up to high conversions, which is attributed to a constant ratio of comonomer concentrations in the reaction zone. rsc.org The resulting copolymers often exhibit stimuli-responsive behavior in aqueous solutions, forming compact globular structures with a hydrophobic core of VCL units and a hydrophilic corona of VI units, making them suitable for functional nanostructures. rsc.orgdocumentsdelivered.com This behavior is a key area of interest in the development of "smart" polymers.

Reactivity Ratios and Microstructure Parameters of Copolymers

Reactivity ratios (r₁ and r₂) are crucial parameters in copolymerization as they describe the relative reactivity of a propagating chain ending in one monomer unit towards adding the same or the other monomer. sapub.org These ratios determine the composition and microstructure of the resulting copolymer. For the copolymerization of N-vinylpyrazole (M₁) with N-vinyl-4,5,6,7-tetrahydroindole (M₂), the reactivity constants have been calculated. researchgate.net

Table 1: Reactivity Ratios for the Copolymerization of N-Vinylpyrazole (M₁) with N-Vinylazoles (M₂)

Comonomer (M₂) r₁ (N-Vinylpyrazole) r₂ (Comonomer) r₁ * r₂ Copolymer Type

Data sourced from O. V. Lebedeva, et al., Russian Journal of Applied Chemistry, 2011. researchgate.net

The product of the reactivity ratios (r₁r₂) provides insight into the monomer distribution. Since r₁r₂ < 1 for the N-vinylpyrazole and N-vinyl-4,5,6,7-tetrahydroindole system, the copolymer has a random distribution of monomer units. researchgate.net The value of r₁ being significantly greater than r₂ indicates that the N-vinylpyrazole radical prefers to add another N-vinylpyrazole monomer, but the VTHI radical also readily adds VPyr, leading to copolymers enriched in VPyr units unless a high concentration of VTHI is used in the feed. researchgate.net

The microstructure of the copolymers can be further detailed by calculating the probabilities of forming different dyad sequences (m₁m₁, m₂m₂, and m₁m₂) and the mean sequence lengths of the monomer units. researchgate.net For the N-vinylpyrazole–N-vinyl-4,5,6,7-tetrahydroindole system, when the initial mole fraction of N-vinylpyrazole is above 0.5, the resulting copolymers typically consist of N-vinylpyrazole blocks of varying lengths, separated by single N-vinyl-4,5,6,7-tetrahydroindole units. researchgate.net A more alternating structure is achieved when the mole fraction of N-vinylpyrazole in the initial mixture is between 0.3 and 0.5. researchgate.net

Pulsed Plasma Polymerization

Pulsed plasma polymerization is a solvent-free technique used to deposit thin, highly cross-linked, and pinhole-free polymer films onto various substrates. uni-bayreuth.de This method utilizes a plasma discharge to fragment and activate monomer molecules, initiating polymerization. The pulsed nature of the plasma, alternating between "on" and "off" periods, offers significant control over the polymerization process and the final polymer structure. researchgate.net

Studies on heterocyclic aromatic monomers, such as 3-methyl-1-vinylpyrazole (an isomer of this compound), have demonstrated the effectiveness of this technique. The use of pulsed plasma, particularly at low duty cycles (low plasma "on" time), results in the formation of polymers that are unusually linear compared to those produced by continuous wave plasma. researchgate.net

Control of Polymer Composition and Architecture

A key advantage of pulsed plasma polymerization is the ability to control the composition and architecture of the resulting polymer film. By systematically varying the plasma duty cycle while keeping other parameters constant, progressive changes in the polymer composition can be achieved. researchgate.net The "plasma on" phase involves activation of the surface and fragmentation of the monomer, while the "plasma off" phase allows for more controlled reactions between the generated free radicals, leading to a more regular polymer structure. researchgate.net

This technique allows for a fine-tuning of the chemical functionality of the coating. For instance, in aerosol-assisted pulsed plasma polymerization, adjusting the on/off times of the discharge can control the density of specific chemical groups (like catechol), the morphology, and the deposition rate of the film. rsc.org This level of control is crucial for tailoring the surface properties of materials for specific applications.

Retention of Aromatic Ring Structure in Plasma Polymers

A significant challenge in the plasma polymerization of complex organic molecules is the potential for extensive fragmentation, which can destroy the original chemical structure of the monomer. However, pulsed plasma polymerization, especially at low duty cycles and consequently low average power input, has been shown to significantly enhance the retention of the monomer's original chemistry. researchgate.net

In the case of 3-methyl-1-vinylpyrazole, a pronounced increase in the retention of the aromatic pyrazole ring in the plasma-synthesized polymer is observed as the plasma duty cycle is reduced. researchgate.net This retention is critical for preserving the unique electronic and chemical properties associated with the pyrazole moiety in the final polymer film. This demonstrates that the pulsed plasma technique is a valuable tool for synthesizing relatively linear polymers from complex molecules while maintaining the inherent advantages of plasma polymerization, such as producing conformal, adhesive, and pinhole-free films. researchgate.net

Spectroscopic and Computational Investigations of 1 Methyl 5 Vinylpyrazole

Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a pivotal role in determining its physical and chemical properties. For 1-methyl-5-vinylpyrazole, the orientation of the vinyl group relative to the pyrazole (B372694) ring is of primary interest.

Influence of Pyrazole Ring Substituents on Vinyl Group Conformation

Substituents on the pyrazole ring exert a significant influence on the conformational equilibrium of the vinyl group. Spectroscopic studies have shown that the presence and position of substituents can favor specific spatial arrangements. nih.gov In the case of 1-vinylpyrazoles, the nature of the substituent at the 5-position is particularly critical in dictating the preferred conformation of the vinyl moiety. nih.gov

S-cis-N2 Orientation in 5-Methyl-1-vinylpyrazoles

For 1-vinylpyrazoles bearing a methyl group at the 5-position, such as this compound, there is a predominant adoption of the s-cis-N2 orientation. nih.gov In this conformation, the vinyl group is positioned on the same side as the N2 nitrogen of the pyrazole ring. This preference is a result of steric and electronic interactions between the 5-methyl group and the vinyl substituent, which stabilizes this particular arrangement over other possible rotamers. nih.gov This conformational locking has implications for the molecule's reactivity and its spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the electronic environment of individual atoms.

¹H and ¹³C NMR Spectral Analysis for Electronic and Steric Effects

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Pyrazoles

CompoundNucleusChemical Shift (ppm)
1-Methylpyrazole¹HH3: 7.55, H4: 6.23, H5: 7.33, N-CH₃: 3.88
3-Methyl-1-phenylpyrazole¹HH4: 6.27, H5: 7.20-8.20 (m), C-CH₃: 2.32
Pyrazole¹³CC3/C5: 134.7, C4: 105.7

NMR Studies in Reaction Monitoring and Product Characterization

NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time and for the characterization of reaction products. For instance, the free-radical polymerization of vinylpyrazoles, such as 3-methyl- and 5-methyl-1-vinylpyrazole, has been studied. nih.gov The disappearance of the vinyl proton signals in the ¹H NMR spectrum can be quantitatively monitored to determine the rate and extent of polymerization. labrulez.com This allows for the investigation of reaction kinetics and the optimization of reaction conditions.

Quantum-Chemical Calculations

Quantum-chemical calculations provide a theoretical framework for understanding the electronic structure, geometry, and spectroscopic properties of molecules. These computational methods can be used to corroborate and interpret experimental findings.

For vinylpyrazoles, quantum-chemical calculations, often in conjunction with NMR data, have been employed to study rotational isomerism. nih.gov While specific computational studies focusing solely on this compound are not detailed in the provided search results, the application of these methods to the broader class of vinylpyrazoles has been established. Such calculations can predict the relative energies of different conformers, rotational barriers, and theoretical NMR chemical shifts, offering deeper insights into the structure-property relationships of these compounds. arabjchem.orgchemalive.com

Theoretical Studies of Electronic Structure and Geometry

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and preferred geometry of pyrazole derivatives. nih.govresearchgate.netnih.gov While specific computational data for this compound is not extensively documented in dedicated studies, valuable insights can be drawn from spectroscopic analyses and computational studies of closely related vinylpyrazole systems.

Spectroscopic studies, including 1H- and 13C-NMR analyses, have been pivotal in determining the conformational preferences of vinylpyrazoles. nih.gov For 5-methyl-1-vinylpyrazoles, it has been shown that the molecule predominantly adopts an S-cis-N2 orientation. nih.govresearchgate.netmdpi.com This conformation, where the vinyl group is oriented towards the second nitrogen atom of the pyrazole ring, is a key aspect of its ground-state geometry.

The electronic properties of pyrazole derivatives are significantly influenced by the distribution of their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). derpharmachemica.comajchem-a.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capacity. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. derpharmachemica.com In the context of related pyrazole compounds, DFT calculations have been effectively used to determine these electronic parameters. researchgate.net

Table 1: Representative Geometric Parameters of this compound (Illustrative)

ParameterBond/AngleTypical Value
Bond Length (Å)N1-N21.35
N2-C31.33
C3-C41.42
C4-C51.36
C5-N11.38
N1-C(methyl)1.47
C5-C(vinyl)1.46
C=C (vinyl)1.34
Bond Angle (°)C5-N1-N2107
N1-N2-C3113
N2-C3-C4105
C3-C4-C5108
C4-C5-N1107
Dihedral Angle (°)C4-C5-C(vinyl)-C(vinyl)~0 (planar)

Note: These are illustrative values based on general knowledge of pyrazole and vinyl structures, as specific computational data for this compound is not available in the cited literature.

Table 2: Representative Frontier Molecular Orbital Energies of Substituted Pyrazoles (Illustrative)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Phenyl-substituted pyrazole-6.2-1.54.7
Methyl-substituted pyrazole-5.8-1.24.6

Note: These values are representative of typical ranges for substituted pyrazoles and are intended for illustrative purposes, as specific data for this compound is not available in the cited literature.

Computational Modeling of Reaction Mechanisms (e.g., cycloaddition, hydration)

Computational modeling is a powerful tool for investigating the reaction mechanisms of organic compounds, providing insights into transition states and activation energies. researchgate.net Vinylpyrazoles are known to participate in several types of reactions, most notably cycloadditions. nih.govmdpi.com

Cycloaddition Reactions:

This compound can potentially act as a diene in Diels-Alder reactions, although vinylpyrazoles are generally reluctant to undergo this type of reaction due to the loss of aromaticity in the pyrazole ring. nih.gov When they do react, it often requires harsh conditions. nih.gov It can also participate as a dienophile. Additionally, [2+2] cycloaddition reactions of vinylpyrazoles with electron-deficient alkenes like tetracyanoethylene (B109619) have been reported. nih.govmdpi.com Computational studies on similar cycloaddition reactions help in understanding the energetics and stereoselectivity of these processes. researchgate.netmdpi.com The mechanism of these reactions can be elucidated by locating the transition state structures and calculating the activation barriers, which determines the feasibility and rate of the reaction.

Hydration Reactions:

The vinyl group of vinylpyrazoles can undergo hydration. A study on a biomimetic system demonstrated that a tungsten(II) pyrazole complex facilitates the reaction between pyrazole and acetylene (B1199291) to form an N-vinylpyrazole, which subsequently hydrolyzes to acetaldehyde (B116499). rsc.orgresearchgate.net This suggests a pathway for the hydration of the vinyl group. Computational modeling could be employed to investigate the mechanism of this hydration, likely proceeding through an acid-catalyzed addition of water across the double bond, involving protonation to form a carbocation intermediate followed by nucleophilic attack by water.

Characterization of Electron-Rich Diene Properties

The ability of this compound to act as a diene in Diels-Alder reactions is a key aspect of its reactivity. nih.govrsc.org The pyrazole ring, being an electron-rich aromatic system, can donate electron density to the vinyl substituent, thereby enhancing its electron-rich character. This property is crucial for its participation in normal-electron-demand Diels-Alder reactions, where it would react with an electron-deficient dienophile.

The electron-rich nature of the diene system can be computationally characterized by examining its HOMO energy. A higher HOMO energy level indicates a greater propensity to donate electrons in a cycloaddition reaction. While specific values for this compound are not available, the general electronic properties of pyrazoles suggest a relatively high-lying HOMO. derpharmachemica.comresearchgate.net The reactivity of 1-phenyl-5-vinylpyrazole in Diels-Alder reactions with various dienophiles further supports the accessibility of this reaction pathway for 5-vinylpyrazole derivatives. rsc.org The methyl group at the N1 position would also contribute to the electron-donating nature of the pyrazole ring through inductive effects.

Synthesis and Reactivity of Functionalized 1 Methyl 5 Vinylpyrazole Derivatives

Incorporation of Trifluoromethyl Groups

The introduction of trifluoromethyl (CF₃) groups is a common strategy in medicinal and agrochemical chemistry to enhance metabolic stability, lipophilicity, and binding affinity.

A practical and high-yielding method for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole involves a one-step procedure starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) and methylhydrazine. nih.govenamine.net This reaction produces a mixture of the two regioisomers, which can then be efficiently separated. nih.govenamine.net

The reaction proceeds via the condensation of methylhydrazine with the β-alkoxy-α,β-unsaturated trifluoromethyl ketone. The nucleophilic attack can occur at two positions, leading to the formation of both the 3-CF₃ and 5-CF₃ isomers. The separation of this regioisomeric mixture has been successfully elaborated based on the analysis of boiling points versus pressure diagrams, allowing for the isolation of each isomer for further functionalization. nih.govenamine.net

Table 1: Synthesis of Regioisomeric Trifluoromethyl Pyrazoles

Starting MaterialReagentProductsKey Feature
4-Ethoxy-1,1,1-trifluoro-3-buten-2-oneMethylhydrazine1-Methyl-3-(trifluoromethyl)-1H-pyrazole & 1-Methyl-5-(trifluoromethyl)-1H-pyrazoleForms a separable mixture of regioisomers. nih.gov

Other strategies for the regioselective synthesis of trifluoromethyl-pyrazoles often employ cycloaddition reactions. For instance, the reaction of 4-trifluoromethylsydnones with alkynes provides a general approach to 5-trifluoromethylpyrazoles. rsc.org Similarly, a [3+2] cycloaddition between nitrile imines and 2-bromo-3,3,3-trifluoropropene can afford N-substituted 5-(trifluoromethyl)pyrazoles with high regioselectivity.

Once the trifluoromethylated pyrazole (B372694) core is obtained, further functionalization can be achieved through metallation strategies. Bromine-lithium (Br-Li) exchange and directed ortho-metalation (DoM) are powerful tools for introducing a variety of functional groups with high regioselectivity. nih.govenamine.net

Bromine-Lithium Exchange: The Br-Li exchange is an efficient method for creating a nucleophilic carbon center on the pyrazole ring. researchgate.net This process is particularly useful for functionalizing the 4-position of the pyrazole. For example, 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole can be treated with an organolithium reagent, such as n-butyllithium, at low temperatures. nih.govenamine.net This rapidly exchanges the bromine atom for a lithium atom, generating a highly reactive lithiated intermediate. This intermediate can then be quenched with various electrophiles to introduce functional groups like aldehydes (using DMF) or carboxylic acids (using CO₂). nih.govenamine.net

Directed Ortho-Metalation (DoM): Directed ortho-metalation relies on the ability of a substituent, the directing metalation group (DMG), to coordinate with an organolithium reagent and direct deprotonation to the adjacent ortho position. researchgate.netresearchgate.net In the context of 1-methyl-5-(trifluoromethyl)-1H-pyrazole, the pyrazole nitrogen atoms can act in concert with the CF₃ group to direct lithiation. This strategy has been used to introduce functional groups at the C5 position of a related pyrazole. nih.govenamine.net The process involves treating the substrate with a strong lithium base, which selectively removes a proton from the position ortho to the directing group, creating a new organolithium species that can react with electrophiles. nih.govenamine.net

Table 2: Functionalization via Metallation

SubstrateMethodPosition FunctionalizedExample ElectrophilesResulting Functional Group
4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazoleBr-Li ExchangeC4DMF, CO₂Aldehyde, Carboxylic acid nih.gov
1-Methyl-3-(trifluoromethyl)-1H-pyrazoleDirected Ortho-MetalationC5CO₂, B(OPin)₂Carboxylic acid, Boron pinacolate nih.gov

Carboxylic Acid Derivatives

Pyrazole carboxylic acids are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

The synthesis of 1,3,5-trisubstituted pyrazoles can be achieved with high regiocontrol by carefully selecting the hydrazine (B178648) reagent. nih.gov The reaction between a 1,3-dicarbonyl compound (specifically, a phenyl-substituted β-ketoester or equivalent) and a substituted hydrazine is a cornerstone of pyrazole synthesis. To obtain the 1-methyl-5-phenyl regioisomer, the reaction should be conducted with free methylhydrazine. nih.gov Using methylhydrazine hydrochloride, in contrast, would favor the formation of the 1,3-disubstituted isomer. nih.gov

A versatile method utilizes trichloromethyl enones as precursors. The reaction of a phenyl-substituted trichloromethyl enone with free methylhydrazine leads exclusively to the 1,5-regioisomer, yielding 1-methyl-5-phenyl-3-(trichloromethyl)-1H-pyrazole. nih.govacs.org This trichloromethyl group serves as a precursor to the carboxylic acid moiety and can be converted to the corresponding carboxylate ester, which is then hydrolyzed under basic conditions (e.g., with NaOH) to yield the final 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid. nih.gov

The synthesis would commence with a suitably substituted β-ketoester, specifically ethyl 2-(1H-pyrrol-1-yl)-3-oxobutanoate. This precursor would then be reacted with methylhydrazine. The cyclization reaction would lead to the formation of ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate. The final step would be the hydrolysis of the ethyl ester to the desired carboxylic acid, typically achieved by heating with an aqueous base such as sodium hydroxide, followed by acidification to precipitate the product.

Aminoalkyl and Carbonitrile Derivatives

The incorporation of aminoalkyl and carbonitrile groups provides handles for further chemical modification and can significantly influence the biological activity of the pyrazole scaffold.

Aminoalkyl Derivatives: The synthesis of aminoalkyl-substituted pyrazoles can be achieved through various routes. One common strategy involves the reduction of a cyanomethyl or other cyanoalkyl group. For example, a pyrazole-3-carboxylic acid ester can be converted into an amide, then dehydrated to a nitrile. Subsequent reduction of the nitrile group, for instance with a reducing agent like lithium aluminum hydride (LiAlH₄), yields the corresponding aminomethyl derivative.

Another approach involves the cyclization of a precursor that already contains a protected aminoalkyl chain. For instance, the reaction of ω-aminoalkyl-substituted β-ketonitriles with hydrazine or its derivatives in a refluxing solvent like dioxane can produce 3-(ω-aminoalkyl)-5-aminopyrazoles in moderate to good yields.

Carbonitrile Derivatives: Pyrazole carbonitriles are versatile synthetic intermediates. The synthesis of 1-methyl-1H-pyrazole-5-carbonitrile can be accomplished from 1-methyl-1H-pyrazole-5-carboxamide. The dehydration of the amide to the nitrile is a standard transformation, often carried out using a dehydrating agent such as phosphorus oxychloride (POCl₃) in a solvent like pyridine.

Alternatively, carbonitrile-bearing pyrazoles can be constructed via cyclization reactions. The condensation of hydrazines with dicarbonyl compounds containing a nitrile group is a direct method. For example, reacting (Z)-3-amino-2-aroyl-4,4,4-trichloro-2-butenenitriles with hydrazines is a known route to 3-amino-1H-pyrazole-4-carbonitrile derivatives.

Synthesis of 3-Alkyl(aryl)-5-(dialkylaminomethyl)pyrazoles

The synthesis of 3-alkyl(aryl)-5-(dialkylaminomethyl)pyrazoles can be approached by first constructing the 3-substituted pyrazole core, followed by functionalization at the C-5 position. The initial pyrazole synthesis often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For instance, a series of 3-alkyl-1,5-diaryl-1H-pyrazoles has been synthesized by reacting 1-aryl-1,3-alkanediones with arylhydrazines. nih.govplos.org

Once the 3-alkyl(aryl)-1H-pyrazole is obtained, the introduction of a (dialkylaminomethyl) group at the C-5 position can be achieved through an aminomethylation reaction, such as the Mannich reaction. This electrophilic substitution reaction is a classic method for introducing an aminomethyl group onto an active hydrogen atom. For a 1-substituted-3-alkyl(aryl)pyrazole, the C-4 and C-5 positions are available for substitution. The regioselectivity of the reaction depends on the reaction conditions and the nature of the substituents on the pyrazole ring.

The general mechanism of the Mannich reaction involves the formation of an electrophilic iminium ion from a secondary amine (a dialkylamine) and formaldehyde. The pyrazole then acts as a nucleophile, attacking the iminium ion to form the desired 3-alkyl(aryl)-5-(dialkylaminomethyl)pyrazole. The reaction is typically carried out in a suitable solvent and may be catalyzed by acid or base.

Table 1: Synthesis of 3-Alkyl-1,5-diaryl-1H-pyrazoles (Precursors) plos.org

CompoundR Group (at C3)Ar1 Group (at N1)Ar2 Group (at C5)Yield (%)
7aMethyl3,4,5-trimethoxyphenylPhenyl85
7bMethyl3,4,5-trimethoxyphenyl4-methoxyphenyl76
7dMethyl3,4,5-trimethoxyphenyl4-fluorophenyl83

Preparation of 1-Methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile Derivatives

The synthesis of 1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile hydrochloride is a multi-step process that serves as an example of targeted functionalization on the pyrazole ring. This compound is utilized as an intermediate in various organic and pharmaceutical syntheses. chemicalbook.com

A detailed synthetic pathway involves several key transformations. The process can start from a pre-existing pyrazole derivative which is then elaborated. For example, a synthetic route describes starting with a compound (designated as compound 19), which is treated with triethylamine (B128534) and trifluoroacetic anhydride (B1165640) in dichloromethane (B109758) (DCM). chemicalbook.com This step is typically a protection or activation step. The reaction progress is monitored by thin-layer chromatography (TLC). After quenching with water, the organic layer is separated, washed, and purified. chemicalbook.com

The subsequent steps involve purification by column chromatography followed by treatment with hydrochloric acid in a solvent like isopropanol (B130326) (IPA) to form the hydrochloride salt. chemicalbook.com The final product is isolated as a solid after concentration, trituration with a solvent such as methyl tert-butyl ether (MTBE), filtration, and drying under vacuum. chemicalbook.com The identity and purity of the final compound are confirmed using analytical techniques like ¹H-NMR and HPLC. chemicalbook.com

Table 2: Key Reagents and Conditions for the Synthesis of 1-Methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile Hydrochloride chemicalbook.com

StepKey ReagentsSolventConditionsOutcome
1Compound 19, Triethylamine, Trifluoroacetic anhydrideDCM-6°C to 5°CFormation of Intermediate (Compound 20)
2Silica GelEtOAc in Hexane (10-30%)ChromatographyPurified Compound 20
337% Hydrochloric AcidIPAHeat to 35°CFormation of Hydrochloride Salt
4MTBE-Trituration at 45°C, then coolingIsolation of Final Product (Compound 21)

Nitrovinyl Derivatives and Their Synthetic Utility

Nitrovinyl derivatives, specifically nitroolefins, are valuable and versatile reagents in organic synthesis, particularly for the construction of heterocyclic rings like pyrazoles. Their synthetic utility stems from the electron-withdrawing nature of the nitro group, which activates the double bond for various nucleophilic and cycloaddition reactions.

One of the primary applications of nitroolefins in pyrazole synthesis is in [3+2] cycloaddition reactions. The reaction between a hydrazone and a nitroolefin provides a regioselective route to highly substituted pyrazoles. For instance, 1,3,4,5-substituted pyrazoles can be synthesized in modest to good yields by reacting a hydrazone with a nitroolefin in methanol. nih.gov This reaction proceeds through a cyclocondensation mechanism. The regioselectivity of such reactions can sometimes be controlled by the choice of catalyst or base; for example, using a strong base like potassium tert-butoxide can favor the formation of 1,3,4-substituted pyrazoles instead. nih.gov

This methodology highlights the role of nitrovinyl compounds not as pyrazoles bearing a nitrovinyl substituent, but as key building blocks that are consumed during the formation of the pyrazole ring itself. The nitro group, being a part of the starting olefin, directs the reaction and ultimately becomes a substituent on the newly formed pyrazoline ring, which then may aromatize to the pyrazole. The versatility of this approach allows for the introduction of a wide range of substituents onto the pyrazole core, depending on the structure of the starting hydrazone and nitroolefin. nih.govmdpi.com

Table 3: Examples of Pyrazole Synthesis Using Nitroolefins nih.gov

Reactant 1Reactant 2 (Nitroolefin)Key ConditionsProduct TypeYield Range
HydrazoneNitroolefinMethanol1,3,4,5-Substituted Pyrazole26-92%
HydrazoneNitroolefint-BuOK (strong base)1,3,4-Substituted Pyrazole-

Role of 1 Methyl 5 Vinylpyrazole As a Building Block in Complex Chemical Architectures

Precursor for Diverse Heterocyclic Frameworks

The vinyl group of 1-methyl-5-vinylpyrazole is a key functional handle that enables its use in the synthesis of various heterocyclic systems, primarily through cycloaddition reactions. Vinylpyrazoles can act as dienophiles in Diels-Alder reactions, a powerful method for forming six-membered rings. nih.gov

While vinylpyrazoles are generally reluctant to act as dienes in Diels-Alder cycloadditions due to the loss of aromaticity in the pyrazole (B372694) ring, their reactivity as dienophiles has been explored. nih.gov For instance, studies on 3- and 5-methyl-1-vinylpyrazoles in reactions with cyclohexa-1,3-diene have been conducted. nih.gov Although specific examples detailing the synthesis of a wide array of diverse heterocyclic frameworks directly from this compound are not extensively documented, its structural similarity to other reactive vinyl-heterocycles, such as 1-phenyl-5-vinylpyrazole which readily undergoes Diels-Alder reactions, suggests its potential in this area. rsc.org The reaction of 1-phenyl-5-vinylpyrazole with various dienophiles like dimethylacetylenedicarboxylate (DMAD) and N-phenylmaleimide (NPMI) yields corresponding 1:1 adducts. rsc.org

Additionally, [2+2] cycloaddition reactions of vinylpyrazoles have been reported. For example, the reaction of 1-vinylpyrazoles with tetracyanoethylene (B109619) in aprotic solvents can yield l-(2,2,3,3-tetracyano-l-cyclobutyl)pyrazoles. nih.gov The reaction conditions for 3-methyl and 5-methyl derivatives often require heating. nih.gov

The following table summarizes the types of cycloaddition reactions vinylpyrazoles are known to participate in, indicating the potential for this compound to be used in similar synthetic strategies.

Reaction TypeReactantProduct TypeReference
Diels-AlderDienophile (e.g., cyclohexa-1,3-diene)Cycloadduct nih.gov
[2+2] CycloadditionTetracyanoethyleneCyclobutane derivative nih.gov

Application in the Construction of Polymeric Materials

Similarly, while this compound can be polymerized, the preparation and characterization of films derived from poly(this compound) with tailored properties are not well-documented. The properties of such films would be influenced by the molecular weight of the polymer, its glass transition temperature, and the inherent chemical characteristics of the pyrazole rings. The potential for these pyrazole-containing polymer films in applications such as coatings or functional membranes remains an area for further investigation.

Utilization in Catalytic Systems Research

The use of this compound as a ligand in the development of catalytic systems is not a prominent topic in the reviewed literature. Pyrazole derivatives, in general, are known to act as ligands in transition metal complexes due to the coordinating ability of their nitrogen atoms. researchgate.netnih.govmdpi.com These complexes have found applications in various catalytic transformations. However, specific studies focusing on the catalytic applications of complexes containing the this compound ligand are not widely reported. The presence of the vinyl group could potentially be used to immobilize such a catalyst on a polymer support.

Contribution to Biomimetic Chemical Models (e.g., acetylene (B1199291) hydratase surrogates)

A significant area where the chemistry of vinylpyrazoles is relevant is in the development of biomimetic models for enzymes, particularly acetylene hydratase. rsc.orgresearchgate.netrsc.org This tungstoenzyme catalyzes the hydration of acetylene to acetaldehyde (B116499). rsc.orgrsc.org Research has shown that tungsten(II) complexes containing pyrazole ligands can serve as functional models for this enzyme. rsc.orgrsc.org

In a biomimetic approach, a tungsten(II) complex with 3,5-dimethyl-pyrazole was found to facilitate the stoichiometric reaction between the pyrazole and acetylene to produce N-vinyl-3,5-dimethyl-pyrazole. rsc.orgrsc.org This vinylpyrazole compound then acts as an acetaldehyde surrogate, readily undergoing hydrolysis to form acetaldehyde, which is the product of the enzymatic reaction. rsc.orgrsc.org

The proposed mechanism suggests the formation of a reactive intermediate complex where acetylene acts as a two-electron donor. rsc.orgresearchgate.net This model provides an alternative mechanistic pathway for the enzyme, which may involve the vinylation of a nearby amino acid in the active site before hydration. rsc.orgresearchgate.net

This research provides a strong indication of the potential role of this compound in similar biomimetic systems. The pyrazole moiety can coordinate to a metal center, and the subsequent reaction with acetylene could lead to the formation of this compound, which would then hydrolyze to acetaldehyde. This makes pyrazole-based systems, including those that could be derived from this compound, valuable tools in the study of the acetylene hydratase mechanism. rsc.orgrsc.orgacs.orgnih.gov The pyrazole complex represents the first early transition metal compound identified to facilitate acetylene hydration, making it a functional model of acetylene hydratase. rsc.org

The following table outlines the key steps in the biomimetic hydration of acetylene mediated by a tungsten-pyrazole complex.

StepDescriptionKey Intermediates/ProductsReference
1Reaction of a tungsten(II) pyrazole complex with acetyleneN-vinyl-pyrazole rsc.orgrsc.org
2Hydrolysis of the N-vinyl-pyrazoleAcetaldehyde and the free pyrazole rsc.orgrsc.org

Future Research Directions in 1 Methyl 5 Vinylpyrazole Chemistry

Exploration of Novel Synthetic Pathways

Current synthetic routes to vinylpyrazoles, including 1-methyl-5-vinylpyrazole, often rely on traditional methods that can involve harsh reaction conditions, toxic reagents, or limited substrate scope. nih.gov A primary objective for future research is the development of more efficient, sustainable, and versatile synthetic methodologies.

Key Research Objectives:

Green Chemistry Approaches: There is a growing need to develop "environment-friendly" procedures for pyrazole (B372694) synthesis. ias.ac.in This includes the exploration of microwave-assisted organic synthesis (MAOS), ultrasound irradiation, and mechanochemical techniques, which have shown promise in accelerating reaction times and improving yields for other pyrazole derivatives. rsc.org

Catalytic Systems: Investigating novel catalytic systems, such as heterogeneous catalysts and ligand-free transition-metal catalysis, could lead to more efficient and selective syntheses. ias.ac.in The development of one-pot, multicomponent reactions would also be a significant step forward, streamlining the synthesis process and reducing waste. mdpi.com

Expanded Substrate Scope: Future synthetic methods should aim for greater generality, allowing for the introduction of a wider variety of substituents on the pyrazole ring. This would facilitate the fine-tuning of the electronic and steric properties of this compound analogs for specific applications.

Synthetic ApproachPotential AdvantagesRelevant Research Area
Microwave-Assisted SynthesisReduced reaction times, increased yields, milder conditions. rsc.orgGreen Chemistry
One-Pot Multicomponent ReactionsIncreased efficiency, reduced waste, simplified work-up. mdpi.comProcess Intensification
Novel CatalysisHigher selectivity, lower catalyst loading, improved sustainability. ias.ac.inCatalysis

Investigation of Underexplored Reactivity Profiles

The reactivity of vinylpyrazoles has been relatively underexplored, with studies primarily focusing on cycloaddition reactions (like Diels-Alder), polymerizations, and halogenation reactions. nih.govmdpi.com A deeper investigation into the reactivity of this compound is crucial for unlocking its full potential as a versatile building block in organic synthesis.

Areas for Future Investigation:

Transition-Metal-Catalyzed Cross-Coupling: The vinyl group of this compound is a prime candidate for participation in a variety of transition-metal-catalyzed cross-coupling reactions. Exploring reactions such as Heck, Suzuki, and Sonogashira couplings could provide access to a diverse range of complex molecules. The pyrazole ring itself also offers sites for functionalization. nih.gov

Asymmetric Transformations: The development of enantioselective reactions involving the vinyl group would be a significant advancement. This could include asymmetric dihydroxylation, epoxidation, or cyclopropanation, leading to the synthesis of chiral pyrazole-containing compounds with potential applications in medicinal chemistry.

Photochemical Reactivity: The photochemical behavior of pyrazoles can lead to interesting molecular rearrangements and the formation of novel heterocyclic systems. nih.gov Investigating the photochemistry of this compound could uncover unique transformation pathways and provide access to new molecular scaffolds. nih.gov

Cycloaddition Reactions: While Diels-Alder reactions have been studied, there is scope to explore other cycloaddition pathways, such as [2+2] cycloadditions. mdpi.com Understanding the factors that control the regioselectivity and stereoselectivity of these reactions is essential. The influence of substituents on the pyrazole ring on the conformation and reactivity of the vinyl group warrants further detailed study. mdpi.com

Advancements in Polymer Design and Material Applications

The ability of this compound to undergo polymerization opens up possibilities for the creation of novel polymers with tailored properties. mdpi.comresearchgate.net Future research in this area should focus on moving beyond simple homopolymers to the design of sophisticated materials for specific applications.

Future Research Focus:

Controlled Polymerization Techniques: The application of controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, would allow for precise control over polymer molecular weight, architecture, and dispersity.

Copolymerization and Functional Materials: The copolymerization of this compound with other vinyl monomers is a promising strategy for creating materials with a wide range of properties. researchgate.net For example, incorporating hydrophilic or hydrophobic comonomers could lead to the development of amphiphilic block copolymers for self-assembly applications.

Hybrid Organic-Inorganic Materials: The synthesis of hybrid organic-inorganic composites by incorporating polymers of this compound into inorganic matrices (e.g., silica) through sol-gel processes could lead to materials with enhanced thermal stability and mechanical properties. researchgate.net Such materials could find applications as proton-conducting membranes or advanced coatings. researchgate.net

Polymerization StrategyPotential OutcomeApplication Area
Controlled Radical PolymerizationWell-defined polymer architectures (e.g., block copolymers, star polymers).Nanotechnology, Drug Delivery
CopolymerizationTunable material properties (e.g., solubility, thermal stability).Advanced Coatings, Membranes
Hybrid Material SynthesisEnhanced mechanical and thermal properties. researchgate.netComposites, Fuel Cells

Development of Integrated Experimental and Computational Methodologies

The integration of computational chemistry with experimental studies offers a powerful approach to accelerate the discovery and development of new chemistry related to this compound. nih.gov A synergistic approach, where computational predictions guide experimental design and experimental results validate and refine theoretical models, will be crucial for future progress.

Key Aspects of an Integrated Approach:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the stereochemical outcomes of reactions. researchgate.net This can provide valuable insights into the underexplored reactivity of this compound and guide the development of new synthetic methods.

Prediction of Material Properties: Computational modeling can be employed to predict the properties of polymers derived from this compound. This includes predicting their conformational preferences, electronic properties, and interactions with other molecules, which can aid in the rational design of new materials for specific applications.

Spectroscopic Analysis: Computational methods can assist in the interpretation of experimental spectroscopic data (e.g., NMR, IR). nih.gov By calculating theoretical spectra and comparing them with experimental data, a more detailed understanding of the structure and bonding in this compound and its derivatives can be achieved.

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